
9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Übersicht
Beschreibung
9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is a synthetic glucocorticoid used in the preparation of anti-inflammatory and antiallergic agents . It is a derivative of prednisolone, modified to enhance its pharmacological properties.
Vorbereitungsmethoden
The synthesis of 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione (prednisolone). The 21-hydroxyl group is acetylated, followed by sulfonylation and elimination at the 11-hydroxyl group. This forms 17alpha,21-dihydroxypregna-4,9(11)-diene-3,20-dione-21-diacetate. Subsequent acetylation at the 17-hydroxyl group, bromination, and epoxidation at the 9(11)-double bond, followed by fluorination, yields the final product .
Analyse Chemischer Reaktionen
9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the 11beta-hydroxyl group to form the corresponding ketone.
Reduction: Reduction of the 3-keto group can yield the corresponding alcohol.
Substitution: The fluorine atom at the 9-position can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Respiratory Disorders
- Fluticasone acetate is extensively used in managing asthma and chronic obstructive pulmonary disease (COPD). It acts by reducing inflammation in the airways, thus improving airflow and decreasing the frequency of asthma attacks.
- Case Study : A clinical trial demonstrated that patients using fluticasone propionate (a related compound) showed significant improvements in lung function and a reduction in exacerbations compared to those on placebo .
-
Allergic Rhinitis
- The compound is effective in treating allergic rhinitis by alleviating symptoms such as nasal congestion, sneezing, and itching. It helps reduce nasal inflammation and hyperreactivity.
- Research Insight : A study indicated that fluticasone nasal spray significantly improved quality of life in patients suffering from seasonal allergic rhinitis.
-
Dermatological Applications
- Fluticasone acetate is used topically for various skin conditions, including eczema and psoriasis. Its anti-inflammatory properties help reduce redness and itching associated with these conditions.
- Clinical Observation : Patients treated with topical fluticasone exhibited rapid improvement in skin lesions compared to those receiving standard care .
- Rheumatoid Arthritis
Comparative Efficacy
Application Area | Fluticasone Acetate Efficacy | Alternative Treatments |
---|---|---|
Asthma | High | Salmeterol, Budesonide |
Allergic Rhinitis | High | Antihistamines |
Eczema | Moderate | Topical Calcineurin Inhibitors |
Rheumatoid Arthritis | Moderate | Methotrexate |
Safety Profile and Side Effects
While fluticasone acetate is generally well-tolerated, potential side effects include:
- Local irritation at the application site (topical use).
- Systemic effects such as adrenal suppression when used at high doses or for prolonged periods.
Monitoring for these side effects is essential, especially in long-term therapy.
Wirkmechanismus
The compound exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Prednisolone: A less potent glucocorticoid with a similar structure but lacking the fluorine atom at the 9-position.
Dexamethasone: Another potent glucocorticoid with a fluorine atom at the 9-position and an additional methyl group at the 16-position, making it more potent than prednisolone but less so than 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate.
The uniqueness of this compound lies in its specific structural modifications, which enhance its binding affinity to the glucocorticoid receptor and its overall pharmacological efficacy .
Biologische Aktivität
9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, commonly known as fluticasone acetate , is a synthetic glucocorticoid used primarily for its anti-inflammatory properties in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . This article explores the biological activity of fluticasone acetate, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
- Molecular Formula : C23H27FO5
- Molecular Weight : 402.46 g/mol
- CAS Number : 1250-85-7
Fluticasone acetate features a unique structure characterized by the presence of both hydroxyl and acetate functional groups at specific positions on the steroid nucleus. This structural configuration is crucial for its biological activity .
Fluticasone acetate exerts its biological effects primarily through the following mechanisms:
- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammatory responses .
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha, contributing to its anti-inflammatory effects .
- Inhibition of Leukocyte Migration : Fluticasone acetate decreases the infiltration of leukocytes into inflamed tissues, thereby reducing inflammation .
Therapeutic Applications
Fluticasone acetate is primarily used in the treatment of:
- Asthma : To control and prevent asthma symptoms.
- COPD : To manage chronic inflammation in the airways.
- Allergic Rhinitis : As a nasal spray for controlling allergy symptoms.
Additionally, ongoing research is investigating its potential applications in other inflammatory conditions such as rheumatoid arthritis and skin disorders due to its potent anti-inflammatory properties .
Research Findings
Recent studies have explored various aspects of fluticasone acetate's biological activity:
Case Studies
- Asthma Management :
- A clinical trial demonstrated that patients using fluticasone acetate inhalers experienced a marked reduction in asthma exacerbations compared to those using placebo .
- COPD Treatment :
Eigenschaften
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FO5/c1-13(25)29-12-19(27)18-7-6-16-17-5-4-14-10-15(26)8-9-22(14,3)23(17,24)20(28)11-21(16,18)2/h7-10,16-17,20,28H,4-6,11-12H2,1-3H3/t16-,17-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGZUWNVLRAKT-XYNXPQAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154546 | |
Record name | 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250-85-7 | |
Record name | (11β)-21-(Acetyloxy)-9-fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1250-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001250857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.